molecular formula C29H36N2O8 B558050 Boc-Thr(Fmoc-Val)-OH CAS No. 887707-95-1

Boc-Thr(Fmoc-Val)-OH

Cat. No. B558050
CAS RN: 887707-95-1
M. Wt: 540.6 g/mol
InChI Key: KFMYXFZGGHKJMR-CQLNOVPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Thr(Fmoc-Val)-OH” is a chemical compound used in peptide synthesis . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular formula of “Boc-Thr(Fmoc-Val)-OH” is C29H36N2O8 . Its molecular weight is 540.61 .


Physical And Chemical Properties Analysis

“Boc-Thr(Fmoc-Val)-OH” is a solid compound . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Peptide Synthesis

“Boc-Thr(Fmoc-Val)-OH” is a compound used in the field of peptide synthesis, particularly in the Fmoc/tBu solid-phase synthesis method. This method is preferred for synthesizing peptides in both research and industrial settings due to its efficiency and the quality of peptides it produces. The process involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Safety and Hazards

“Boc-Thr(Fmoc-Val)-OH” is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O8/c1-16(2)23(26(34)38-17(3)24(25(32)33)31-28(36)39-29(4,5)6)30-27(35)37-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,15H2,1-6H3,(H,30,35)(H,31,36)(H,32,33)/t17-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMYXFZGGHKJMR-CQLNOVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Thr(Fmoc-Val)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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